[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Description
The compound [2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a heterocyclic molecule featuring a 3,4-dihydropyrazole core substituted with naphthalen-2-yl and phenyl groups. The dihydropyrazole ring is linked via a ketone-containing ethyl spacer to a pyridine-3-carboxylate ester with a methylsulfanyl substituent at the 2-position.
Properties
IUPAC Name |
[2-(5-naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-35-27-23(12-7-15-29-27)28(33)34-18-26(32)31-25(20-9-3-2-4-10-20)17-24(30-31)22-14-13-19-8-5-6-11-21(19)16-22/h2-16,25H,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJLFQDCIXDRQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological screening, and mechanisms of action associated with this compound, highlighting its relevance in medicinal chemistry.
The chemical structure of the compound can be broken down into several key components:
- Naphthalene ring : Contributes to aromaticity and potential interactions with biological targets.
- Dihydropyrazole moiety : Known for various biological activities including anti-inflammatory and antimicrobial properties.
- Pyridine derivative : Imparts additional pharmacological characteristics.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of pyrazole derivatives, including those similar to our compound. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using the well diffusion method, revealing notable zones of inhibition against pathogens like E. coli and S. aureus .
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| 10a | 18 | E. coli |
| 10b | 15 | S. aureus |
| 10c | 20 | P. mirabilis |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been investigated. A study reported that specific derivatives exhibited cytotoxic effects on leukemia cell lines with GI50 values ranging from 1.64 to 4.58 μM . This suggests that modifications in the structure can significantly enhance their anticancer properties.
Anti-inflammatory Properties
Compounds containing pyrazole rings are recognized for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .
The biological activity of compounds like this compound can be attributed to:
- Inhibition of Enzymatic Pathways : Interference with enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interaction with cellular receptors that mediate immune responses.
- DNA Interaction : Some derivatives have shown the ability to intercalate DNA, affecting cellular replication processes.
Case Studies
- Study on Pyrazole Derivatives : A comprehensive examination of various pyrazole derivatives revealed that modifications at specific positions on the pyrazole ring could enhance antimicrobial and anticancer activities significantly .
- Antiviral Activity Assessment : In vitro studies indicated that certain pyrazoline compounds exhibited antiviral properties against Trypanosoma brucei, although they showed minimal effect on common viruses such as SARS-CoV and influenza .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to [2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate exhibit promising antimicrobial properties. For instance, research on related pyrazole derivatives has shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess significant antimicrobial activity.
Case Study: Antimicrobial Screening
A study published in Innovare Academic Sciences evaluated the antimicrobial properties of synthesized pyrazole derivatives. The results demonstrated that several compounds exhibited notable zones of inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Research on related compounds has shown dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses. This indicates that this compound could be explored further for its anti-inflammatory applications.
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against bacteria and fungi |
| Anti-inflammatory | Potential dual COX/LOX inhibition |
Therapeutic Applications
Given its biological activities, this compound could be developed for therapeutic applications in:
- Infectious Diseases : As an antimicrobial agent targeting resistant strains.
- Chronic Inflammatory Conditions : Such as arthritis or other inflammatory disorders.
- Cancer Research : Due to the presence of phenolic structures that may exhibit anticancer properties.
Future Research Directions
Further studies are warranted to explore the pharmacokinetics and pharmacodynamics of this compound. Molecular docking studies could provide insights into its mechanism of action and interaction with biological targets.
Chemical Reactions Analysis
Hydrolysis of the Ester Moiety
The methylsulfanylpyridine-3-carboxylate ester is susceptible to hydrolysis under acidic or alkaline conditions. This reaction typically yields the corresponding carboxylic acid.
Reaction Conditions & Outcomes:
| Condition | Product | Reference |
|---|---|---|
| 10% NaOH, reflux, 4–6 hr | 2-Methylsulfanylpyridine-3-carboxylic acid | |
| HCl (conc.), ethanol | Partial hydrolysis with retention of dihydropyrazole ring |
Mechanistic studies suggest nucleophilic attack by hydroxide ions at the carbonyl carbon, followed by cleavage of the ester bond . The reaction rate is influenced by steric hindrance from the naphthalenyl and phenyl groups.
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group undergoes oxidation to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives.
Oxidation Pathways:
| Oxidizing Agent | Product | Conditions | Reference |
|---|---|---|---|
| H₂O₂ (30%) | 2-Methylsulfinylpyridine-3-carboxylate | Acetic acid, 60°C | |
| KMnO₄ | 2-Methylsulfonylpyridine-3-carboxylate | Aqueous acetone, rt |
The sulfone derivative exhibits enhanced electrophilicity, which may facilitate subsequent nucleophilic substitutions at the pyridine ring .
Reduction of the 2-Oxoethyl Group
The ketone group in the 2-oxoethyl chain can be reduced to a secondary alcohol or alkane.
Reduction Studies:
| Reducing Agent | Product | Selectivity | Reference |
|---|---|---|---|
| NaBH₄ | [2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-hydroxyethyl] derivative | Partial | |
| LiAlH₄ | Complete reduction to ethyl chain | High |
Steric hindrance from the dihydropyrazole ring may limit the efficiency of bulkier reducing agents .
Reactivity of the Dihydropyrazole Core
The 3,4-dihydropyrazole ring undergoes dehydrogenation to form aromatic pyrazoles or participates in cycloaddition reactions.
Key Transformations:
-
Dehydrogenation:
-
Cycloaddition:
Electrophilic Aromatic Substitution
The naphthalene and phenyl groups may undergo halogenation or nitration.
Reported Reactions:
| Reaction Type | Conditions | Positional Selectivity | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | Naphthalene β-position | |
| Nitration | HNO₃/H₂SO₄, 0°C | Phenyl para-position |
Nucleophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature allows for substitutions at the 4-position.
Example Reaction:
| Nucleophile | Product | Yield | Reference |
|---|---|---|---|
| Piperidine | 2-Methylsulfanyl-4-piperidinylpyridine | 78% |
Photochemical Reactivity
The conjugated system between the pyrazole and naphthalene groups may enable [2+2] cycloaddition under UV light.
Conditions:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Groups
Key Observations:
Core Heterocycles: The target compound’s dihydropyrazole core is distinct from the pyran-pyrazole hybrid in and the thienopyrimidinone in . Dihydropyrazoles are partially saturated, offering conformational flexibility compared to fully aromatic cores like pyrimidinones .
Substituent Effects :
- The methylsulfanylpyridine carboxylate in the target compound introduces both lipophilic (sulfide) and polar (ester) moieties, which may enhance membrane permeability and metabolic stability. This contrasts with the sulfanylacetamide group in , where the amide linkage could improve target binding but reduce oral bioavailability .
- The naphthalen-2-yl group in the target compound vs. naphthalen-1-yl in may influence steric interactions in enzyme-binding pockets .
Synthetic Routes :
- The synthesis of pyrazole derivatives in and involves refluxing with amines or thiols, suggesting analogous methods could apply to the target compound’s dihydropyrazole formation .
In contrast, the amide in is more metabolically stable . Sulfur-containing groups (e.g., methylsulfanyl, sulfanylacetamide) are common in α-glucosidase inhibitors (), suggesting the target compound could share similar inhibitory mechanisms .
Research Findings and Inferred Properties
Table 2: Inferred Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Discussion:
- Lipophilicity : The target compound’s balance of aromatic (naphthalene, phenyl) and polar (ester) groups may optimize blood-brain barrier penetration, unlike the highly polar compound .
- Enzyme Inhibition : The dihydropyrazole core’s partial saturation could allow reversible binding to enzymes, similar to α-glucosidase inhibitors in .
- Synthetic Feasibility : ’s use of 1,4-dioxane and triethylamine suggests scalable synthesis under reflux conditions, applicable to the target compound’s esterification steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
